molecular formula C8H12Cl2O2 B14723462 Butyl 2,2-dichlorocyclopropanecarboxylate CAS No. 5398-73-2

Butyl 2,2-dichlorocyclopropanecarboxylate

Cat. No.: B14723462
CAS No.: 5398-73-2
M. Wt: 211.08 g/mol
InChI Key: VYRWTRCVUHZCOS-UHFFFAOYSA-N
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Description

Butyl 2,2-dichlorocyclopropanecarboxylate is an organic compound with the molecular formula C₈H₁₂Cl₂O₂ It is a derivative of cyclopropane, featuring two chlorine atoms and a butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,2-dichlorocyclopropanecarboxylate typically involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2,2-dichlorocyclopropanecarboxylic acid+butanolbutyl 2,2-dichlorocyclopropanecarboxylate+water\text{2,2-dichlorocyclopropanecarboxylic acid} + \text{butanol} \rightarrow \text{this compound} + \text{water} 2,2-dichlorocyclopropanecarboxylic acid+butanol→butyl 2,2-dichlorocyclopropanecarboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2-dichlorocyclopropanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to remove the chlorine atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 2,2-dichlorocyclopropanecarboxylic acid and butanol.

    Reduction: Cyclopropanecarboxylate derivatives without chlorine atoms.

Scientific Research Applications

Butyl 2,2-dichlorocyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which butyl 2,2-dichlorocyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2,2-dichlorocyclopropane-1-carboxylate
  • Butyl 2,2-dichlorocyclopropane-2-carboxylate
  • Butyl 2,2-dichlorocyclopropane-3-carboxylate

Uniqueness

Butyl 2,2-dichlorocyclopropanecarboxylate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and physical properties

Properties

CAS No.

5398-73-2

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

IUPAC Name

butyl 2,2-dichlorocyclopropane-1-carboxylate

InChI

InChI=1S/C8H12Cl2O2/c1-2-3-4-12-7(11)6-5-8(6,9)10/h6H,2-5H2,1H3

InChI Key

VYRWTRCVUHZCOS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CC1(Cl)Cl

Origin of Product

United States

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